molecular formula C3H3I3O B1641656 2,3,3-Triiodoallyl alcohol

2,3,3-Triiodoallyl alcohol

Cat. No.: B1641656
M. Wt: 435.77 g/mol
InChI Key: SQRDRPSVGROPHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,3-Triiodoallyl alcohol (C₃H₃I₃O) is a halogenated allylic alcohol characterized by three iodine atoms attached to an allyl backbone. It is primarily recognized for its biocidal and antimicrobial properties, particularly in industrial and pharmaceutical applications. The compound’s reactivity stems from its electron-deficient allyl system and the steric/electronic effects of the iodine substituents, which enhance its electrophilicity. It serves as a key intermediate in synthesizing triiodoallyl-substituted heterocycles, such as pyrrolomycin derivatives, which exhibit potent antifungal and antibacterial activities (MIC: 0.09–50 µg/mL) . Its synthesis typically involves reacting nitrogen-containing heterocycles with reactive derivatives of 2,3,3-triiodoallyl alcohol in the presence of a base .

Properties

Molecular Formula

C3H3I3O

Molecular Weight

435.77 g/mol

IUPAC Name

2,3,3-triiodoprop-2-en-1-ol

InChI

InChI=1S/C3H3I3O/c4-2(1-7)3(5)6/h7H,1H2

InChI Key

SQRDRPSVGROPHX-UHFFFAOYSA-N

SMILES

C(C(=C(I)I)I)O

Canonical SMILES

C(C(=C(I)I)I)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

3-Iodo-2-Propynyl Alcohol

  • Structure : Propargyl alcohol with an iodine atom at the terminal alkyne position (C₃H₃IO).
  • Applications : Broad-spectrum biocide used in coatings, adhesives, and wood preservatives .
  • Comparison :
    • Reactivity : The propargyl group offers greater thermal stability compared to the allyl system in 2,3,3-triiodoallyl alcohol.
    • Bioactivity : Less potent than triiodoallyl derivatives; MIC values for triiodoallyl-pyrrolomycins are significantly lower (e.g., 0.09 µg/mL vs. ~1–10 µg/mL for propargyl analogs) .

2,3,5-Triiodobenzyl Alcohol

  • Structure : Benzyl alcohol substituted with three iodine atoms on the aromatic ring (C₇H₅I₃O).
  • Properties : Higher melting point (156–159°C) due to aromatic stacking, contrasting with the liquid state of 2,3,3-triiodoallyl alcohol .
  • Applications : Primarily used in organic synthesis; lacks direct biocidal applications.

2-(2,3,3-Triiodoallyl)Tetrazole (ME1401)

  • Structure : Tetrazole ring linked to a triiodoallyl group.
  • Bioactivity : Antifungal agent with in vivo efficacy, demonstrating that the triiodoallyl moiety enhances activity when combined with heterocycles .

2,3,4-Trifluorobenzyl Alcohol

  • Structure : Benzyl alcohol with three fluorine atoms (C₇H₅F₃O).
  • Comparison: Electrophilicity: Fluorine’s electron-withdrawing effect is weaker than iodine’s, reducing reactivity in nucleophilic substitutions.

Industrial and Pharmaceutical Relevance

  • Biocidal Mixtures : Incorporated into coatings and polymers alongside diiodomethyl-p-tolylsulfone for synergistic antifungal effects .
  • Drug Development : Used to derivatize antibiotics, improving their membrane permeability and target binding via halogen bonding .

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